physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine
physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class. Its core structure, featuring a dimethoxy-substituted benzene ring linked to a propanamine backbone, makes it a subject of interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is a critical prerequisite for any research or development activity, as these characteristics govern its behavior in both chemical and biological systems. They influence everything from synthetic and purification strategies to formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.
This technical guide provides a comprehensive overview of the known and predicted . It is designed for researchers, scientists, and drug development professionals, offering not only core data but also the scientific rationale and standardized experimental protocols for the validation and determination of these essential parameters.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral molecule, with the stereocenter located at the first carbon of the propyl chain (the benzylic carbon). The properties can vary between the individual enantiomers and the racemic mixture.
The molecule consists of a veratrole (1,2-dimethoxybenzene) group attached to the C1 position of a propan-1-amine chain. The presence of the basic amine group and the two ether functionalities dictates much of its chemical behavior.
| Property | Value / Identifier | Source(s) |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-1-amine | |
| Synonyms | 1-(3,4-dimethoxyphenyl)propylamine, [1-(3,4-dimethoxyphenyl)propyl]amine, Benzenemethanamine, α-ethyl-3,4-dimethoxy- | [1][2] |
| CAS Number | 101589-21-3 (for racemate) | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₂ | [1][3] |
| Molecular Weight | 195.26 g/mol | [1][2] |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)OC)OC)N |
Core Physicochemical Properties
The following table summarizes the key physicochemical data available for 1-(3,4-Dimethoxyphenyl)propan-1-amine. It is important to note that many of these values are predicted and require experimental verification for use in rigorous applications like regulatory submissions.
| Parameter | Value | Notes | Source(s) |
| Physical Form | Solid | The hydrochloride salt is typically a solid.[4] The free base may be an oil. | [5] |
| Boiling Point | 120 °C @ 0.2 Torr | For the racemate. | [1] |
| 288.9 ± 35.0 °C @ 760 mmHg | For the (R)-enantiomer. | [3] | |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | For the racemate. | [1] |
| pKa | 9.48 ± 0.10 (Predicted) | For the conjugate acid (R-NH₃⁺). | [1] |
| Melting Point | Not Available | Data for the free base is not consistently reported. | [3] |
In-depth Analysis and Experimental Protocols
Acid-Base Properties (pKa)
The basicity of the primary amine group is arguably the most significant physicochemical property of this molecule. The predicted pKa of 9.48 for the conjugate acid (R-NH₃⁺) indicates that it is a moderately strong base, comparable to other simple alkylamines.[1][6]
Causality and Scientific Insight: A pKa of 9.48 dictates the molecule's ionization state at a given pH.[6] According to the Henderson-Hasselbalch equation, at physiological pH (≈7.4), the amine will be overwhelmingly protonated (>99%), existing as a positively charged ammonium cation. This has profound implications:
-
Aqueous Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base. This property is crucial for developing aqueous formulations.
-
Receptor Binding: Many biological targets, such as G-protein coupled receptors or ion channels, have anionic binding pockets (e.g., containing aspartate or glutamate residues). The positive charge of the protonated amine can form strong ionic interactions, which are often key to molecular recognition and biological activity.
-
Membrane Permeability: While the charged form is water-soluble, it is the neutral free base that more readily crosses lipid bilayer membranes. Although present in a very small fraction at physiological pH, this equilibrium is essential for passive diffusion into cells.
Caption: pH-dependent equilibrium of 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Protocol: Experimental Determination of pKa via Potentiometric Titration
This protocol describes a self-validating method to determine the pKa value experimentally.
-
System Calibration:
-
Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Ensure the electrode is properly conditioned.
-
-
Analyte Preparation:
-
Accurately weigh approximately 10-20 mg of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The hydrochloride salt is used to ensure complete dissolution at the start.
-
-
Titrant Standardization:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH). Standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin titration by adding small, precise increments (e.g., 0.05-0.10 mL) of the standardized NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (indicated by a sharp inflection in the pH curve).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence volume (Vₑ) from the point of maximum slope on the curve (the first derivative, dpH/dV).
-
The pKa is the pH value recorded when exactly half of the equivalence volume (Vₑ/2) of titrant has been added. At this half-equivalence point, the concentrations of the protonated species (R-NH₃⁺) and the free base (R-NH₂) are equal.
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug development. It quantifies a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.
Causality and Scientific Insight:
-
Absorption: LogP influences how well a compound is absorbed through the gut wall after oral administration.
-
Distribution: It affects the ability of a molecule to cross biological membranes, including the blood-brain barrier (BBB). Molecules with a TPSA (Topological Polar Surface Area) below 90 Ų and an appropriate LogP are more likely to penetrate the CNS.[7]
-
Metabolism & Toxicity: High lipophilicity can lead to increased metabolic breakdown by cytochrome P450 enzymes and may be associated with nonspecific binding and toxicity.
While an experimental LogP for this specific amine was not found, the LogP for the related ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is reported as 2.30.[8] This suggests the amine will also be moderately lipophilic.
Caption: Standard workflow for LogP determination via the Shake-Flask method.
Protocol: Experimental Determination of LogP (Shake-Flask Method, OECD 107)
This method is the gold standard for LogP determination.
-
Preparation of Phases:
-
Prepare a buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 11-12 for this amine) to measure the partition coefficient of the free base.
-
Use analytical grade n-octanol and the prepared buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating them. This prevents volume changes during the experiment.
-
-
Analyte Preparation:
-
Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer. The volume ratio should be adjusted based on the expected LogP.
-
Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (can be several hours).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure a clean and complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous buffer phase.
-
Determine the concentration of the compound in each aliquot using a fully validated analytical method. A standard curve must be prepared for quantification.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀ (C_octanol / C_aqueous).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expect 3 protons in the 6.7-7.0 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted ring.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, around 3.8-3.9 ppm.
-
Benzylic Proton (CH-N): A multiplet (likely a triplet) around 3.5-4.0 ppm, coupled to the adjacent CH₂ group.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (1.0-4.0 ppm). Its signal will disappear upon D₂O exchange.[10]
-
Methylene Protons (-CH₂-): A multiplet around 1.6-1.9 ppm.
-
Methyl Protons (-CH₃): A triplet around 0.8-1.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
-
Aromatic carbons attached to oxygen will be downfield (~148-150 ppm), while other aromatic carbons will be in the ~110-130 ppm range.
-
The two methoxy carbons will appear around 55-56 ppm.
-
The benzylic carbon (C-N) will be in the 50-60 ppm range.
-
The aliphatic carbons (-CH₂- and -CH₃) will be upfield (< 30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: As a primary amine, two characteristic medium-intensity, sharp peaks are expected between 3300-3500 cm⁻¹.[10][11]
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Bands just above 3000 cm⁻¹.
-
N-H Bend (Scissoring): A medium to strong band around 1580-1650 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹ and 1020 cm⁻¹.
-
C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[9]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) spectrum should show a molecular ion peak at m/z = 195.
-
Major Fragmentation: The most prominent fragmentation pathway is typically benzylic cleavage, resulting in the loss of an ethyl group (•CH₂CH₃) to form a highly stable, resonance-delocalized cation at m/z = 166.
-
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-amine is a moderately basic and lipophilic molecule. Its key physicochemical properties are dominated by the primary amine, which will be protonated at physiological pH, and the dimethoxyphenyl moiety. The provided data, a mix of reported and predicted values, serves as a strong foundation for further research. However, for applications in drug development and materials science, the experimental determination of these properties using standardized, self-validating protocols, such as those detailed in this guide, is imperative for ensuring scientific rigor and reproducibility.
References
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(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine Chemical & Physical Properties. (2024). ChemSrc. Available at: [Link]
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Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. Available at: [Link]
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1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one - InChI Key. (n.d.). Mol-Instincts. Available at: [Link]
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The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. (n.d.). ResearchGate. Available at: [Link]
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1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). MDPI. Available at: [Link]
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3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). (n.d.). Chemchart. Available at: [Link]
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1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. (n.d.). MySkinRecipes. Available at: [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Available at: [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
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Chemical Properties of 1-Propanamine, N,N-dipropyl- (CAS 102-69-2). (n.d.). Cheméo. Available at: [Link]
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